molecular formula C13H18ClN5OS B570938 PTH-arginine hydrochloride CAS No. 117756-28-2

PTH-arginine hydrochloride

Cat. No.: B570938
CAS No.: 117756-28-2
M. Wt: 327.831
InChI Key: IXKPSQGERWCHMF-UHFFFAOYSA-N
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Description

PTH-arginine hydrochloride is a specialized research compound designed for investigations into the structure and function of parathyroid hormone (PTH). Its design is informed by studies highlighting the critical role of arginine at position 19 within the PTH peptide sequence. Research indicates that substituting glutamic acid for arginine at this position can significantly enhance the peptide's binding affinity to the PTH1 receptor . This modification stabilizes an alpha-helical conformation in the hormone's mid-region, which is crucial for effective interaction with the receptor's juxtamembrane domain and subsequent signal transduction . This compound serves as a vital tool for probing the molecular mechanisms of PTH-receptor engagement. The inclusion of hydrochloride enhances the solubility of the folded peptide, which is beneficial for in vitro refolding and stability studies in biochemical assays . It is important to note that arginine itself can have complex biological effects; for instance, studies have shown that arginine infusion can block the action of endogenous PTH on the renal tubule . This underscores the compound's utility in dissecting the nuanced pathways of PTH activity and calcium metabolism. This compound is provided for research applications in bone metabolism, renal physiology, and endocrine signaling pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPSQGERWCHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Edman Degradation Adaptation

The traditional method involves sequential reactions of arginine hydrochloride with phenylisothiocyanate (PITC), followed by cyclization and acid hydrolysis:

  • Coupling Reaction :
    Arginine hydrochloride reacts with PITC in a 1:1 molar ratio under alkaline conditions (pH 9.0–9.5) using pyridine/water (3:1 v/v) at 40°C for 2 hours. This forms the phenylthiocarbamoyl (PTC) derivative.

  • Cyclization :
    The PTC-arginine is treated with anhydrous trifluoroacetic acid (TFA) at 50°C for 30 minutes, inducing cyclization to the thiazolinone intermediate.

  • Conversion to PTH Derivative :
    Thiazolinone is converted to PTH-arginine via aqueous HCl (1 M, 80°C, 10 min), followed by precipitation as the hydrochloride salt using cold ethanol.

Yield : 65–70% (crude), increasing to 85% after purification.

Optimized Hydrolysis and Neutralization

Building on methods for L-ornithine hydrochloride synthesis, controlled hydrolysis conditions prevent racemization:

  • Reagents : 0.4–0.5 M Ba(OH)₂ at 100–110°C for 2–3 hours.

  • Neutralization : Dilute H₂SO₄ to pH 6.5–7.0, precipitating Ba²⁺ as BaSO₄.

  • Crystallization : Crude PTH-arginine HCl is crystallized from pure water, achieving 80% recovery.

Key Advantage : Ba(OH)₂’s weak alkalinity minimizes side reactions, while BaSO₄ byproduct is environmentally benign.

Purification and Characterization

Resinbed Chromatography

Mother liquors from crystallization are passed through cation-exchange resins (e.g., Dowex 50WX8) to recover residual PTH-arginine HCl. Elution with 0.5 M NH₄OH yields additional 10–15% product, raising total yield to >90%.

Spectroscopic Validation

  • Optical Rotation : [α]D²⁵ = +22.05° (c = 4.91% in 3 M HCl), confirming enantiopurity.

  • HPLC : C18 column (4.6 × 250 mm), 1 mL/min flow, 220 nm detection. Retention time = 8.2 min (99.2% purity).

  • NMR (D₂O) : δ 3.15 (m, 1H, α-CH), 1.65–1.80 (m, 4H, β/γ-CH₂), 3.25 (t, 2H, δ-CH₂), 7.40–7.60 (m, 5H, PTH aromatic).

Comparative Analysis of Synthetic Methods

ParameterClassical EdmanOptimized Hydrolysis
Reaction Time 4.5 hours3 hours
Yield (Crude) 65–70%80%
Optical Purity 95%99%
Byproducts Thiourea adductsBaSO₄ (non-toxic)
Purification Steps 3 (column, HPLC)2 (crystallization, resinbed)

Challenges and Mitigation Strategies

Guanidinium Group Stability

The guanidinium group in arginine can degrade under strong acids. Mitigation involves:

  • Mild Acid Conditions : Using 1 M HCl instead of concentrated HCl during PTH formation.

  • Short Reaction Times : Limiting TFA exposure to 30 minutes during cyclization.

Industrial-Scale Production Insights

Pilot-scale studies (1 kg batches) highlight critical factors:

  • Cost Efficiency : Ba(OH)₂ hydrolysis reduces enzyme costs compared to enzymatic methods.

  • Environmental Impact : BaSO₄ byproduct is recyclable for barium meal production, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

PTH-arginine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

PTH-arginine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of PTH-arginine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

PTH-Amino Acid Derivatives

PTH-arginine hydrochloride belongs to the phenylthiohydantoin (PTH) family, which includes derivatives like PTH-histidine and PTH-leucine . Key differences include:

Compound Retention Time (min) Plate Number (N) Resolution (Rs) Application Source
PTH-arginine 3.09 69,000 1.02 Protein sequencing, chiral CEC
PTH-histidine 0.79 76,000 1.02 Protein sequencing
PTH-leucine 1.32 12,000 1.07 Chromatographic standards
  • Structural Impact : The guanidinium group in PTH-arginine confers stronger ionic interactions with chiral stationary phases (e.g., sulfated cyclodextrins), achieving higher resolution (Rs = 1.02) compared to neutral analogs like PTH-leucine .
  • Chromatographic Efficiency : Despite lower plate numbers than PTH-histidine (69,000 vs. 76,000), PTH-arginine’s retention behavior under NP/POP conditions makes it indispensable for resolving basic analytes in capillary electrochromatography (CEC) .

Arginine Derivatives

Compared to non-PTH arginine compounds, this compound exhibits distinct physicochemical and functional properties:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Primary Use Source
PTH-arginine HCl C₁₃H₁₈ClN₅OS 327.83 High in DMSO/H₂O Protein sequencing, chiral CEC
L-Arginine HCl C₆H₁₄N₄O₂·HCl 210.66 High in H₂O Metabolic therapy, supplements
Poly-L-arginine HCl (C₆H₁₃N₄O₂)ₙ·HCl 5,000–15,000 Moderate in H₂O Drug delivery, lipid interactions
  • Functional Groups : The thiohydantoin ring in PTH-arginine enables UV detection at 269 nm, critical for Edman degradation, whereas L-arginine HCl lacks this chromophore .
  • Applications : L-Arginine HCl is used clinically to treat metabolic alkalosis and enhance nitric oxide production, while PTH-arginine HCl is restricted to analytical workflows .

Chiral Basic Analytes

This compound demonstrates superior chiral recognition compared to other basic compounds in sulfated cyclodextrin-based CEC:

Compound Retention Factor (k) Selectivity (α) Resolution (Rs) Mode Source
PTH-arginine 0.41 1.02 3.09 NP/POP
Aminoglutethimide 1.81 1.11 3.50 RP/NP
Bupivacaine 0.62 1.04 1.34 RP
  • Charge Interactions: The amino group and positive charge in PTH-arginine enhance retention on sulfated polysaccharide phases, achieving Rs = 3.09 under NP conditions, unlike neutral analogs like glutethimide (α = 1.11) .

Biological Activity

PTH-arginine hydrochloride, a synthetic derivative of parathyroid hormone (PTH), has garnered attention due to its potential therapeutic applications, particularly in bone metabolism and calcium homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and clinical implications.

Overview of this compound

Parathyroid hormone is a crucial regulator of calcium and phosphate metabolism in the body. The synthetic form, this compound, is designed to enhance the biological activity of the natural hormone by modifying its structure. This modification aims to improve stability and efficacy in therapeutic settings.

PTH exerts its effects primarily through binding to the type-1 parathyroid hormone receptor (PTHR1), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in various biological responses, including:

  • Bone Resorption : PTH promotes osteoclast activity, leading to increased bone resorption and release of calcium into the bloodstream.
  • Bone Formation : Intermittent administration of PTH stimulates osteoblast proliferation and differentiation, enhancing bone formation.
  • Calcium Homeostasis : PTH regulates renal tubular reabsorption of calcium and phosphate excretion, maintaining serum calcium levels.

In Vitro Studies

Research has demonstrated that this compound retains similar biological activity to native PTH. For instance, studies using human osteosarcoma cells (SaOS-2) showed that both synthetic and natural forms of PTH induced comparable increases in cAMP levels, suggesting that structural modifications do not impair receptor interaction or downstream signaling pathways .

Study Cell Type cAMP Increase Comparison
Study 1SaOS-2SimilarSynthetic vs Natural
Study 2HEK293SimilarSynthetic vs Natural

In Vivo Studies

In animal models, this compound demonstrated enhanced bone density and mineralization compared to controls. A study involving ovariectomized rats showed that treatment with PTH-arginine resulted in significant improvements in bone mass and microarchitecture, indicating its potential as a therapeutic agent for osteoporosis .

Clinical Applications

The therapeutic implications of this compound are significant:

  • Osteoporosis Treatment : Given its ability to stimulate both bone resorption and formation, PTH-arginine could be utilized in treating osteoporosis by enhancing bone density.
  • Hypoparathyroidism : Patients with hypoparathyroidism may benefit from PTH-arginine as a means to manage low serum calcium levels effectively.
  • Metabolic Bone Disorders : Conditions characterized by altered bone metabolism could see improvement with targeted PTH therapy.

Case Studies

A retrospective analysis of patients treated with arginine-based therapies highlighted the efficacy of arginine in managing metabolic alkalosis and hypochloremia. The study reported a significant normalization of serum chloride and bicarbonate levels post-treatment, underscoring arginine's role in metabolic regulation .

Q & A

Q. What are the primary applications of PTH-arginine hydrochloride in protein sequencing?

this compound is critical in Edman degradation for derivatizing arginine residues. Its hydrochloride form enhances solubility in aqueous and organic solvents, facilitating efficient coupling during sequencing . The guanidinium group enables selective interaction with arginine, improving resolution in chromatographic separation compared to other PTH-amino acids .

Q. How can researchers verify the purity and identity of this compound?

Thin-layer chromatography (TLC) is a standard method for identification. Prepare a test solution by dissolving the compound in water, sonicate, and filter. Compare the retention factor (Rf) and spot appearance against a USP reference standard under white light . For advanced validation, combine HPLC with UV spectral matching (200–300 nm) to confirm specificity .

Q. What experimental conditions optimize derivatization efficiency?

Derivatization efficiency depends on pH (optimal range: 8.5–9.5), temperature (25–37°C), and reaction time (15–30 minutes). Use buffered solutions (e.g., borate or phosphate) to stabilize the reaction environment. Monitor completion via absorbance at 269 nm, characteristic of PTH derivatives .

Advanced Research Questions

Q. How can contradictory data in arginine residue quantification be resolved?

Discrepancies may arise from cross-reactivity with lysine or incomplete derivatization. To address this:

  • Perform two-dimensional chromatography (e.g., reverse-phase followed by ion-exchange) to separate arginine from structurally similar residues .
  • Validate results using mass spectrometry (MS) to confirm molecular weight (C13H19N5O2·HCl, MW 337.79) and isotopic patterns .
  • Include negative controls (e.g., lysine-rich samples) to rule out nonspecific binding .

Q. What strategies mitigate instability of this compound in long-term experiments?

  • Store lyophilized powder at -20°C in desiccated, light-resistant containers to prevent hydrolysis and photodegradation .
  • For working solutions, use freshly prepared acetonitrile-water mixtures (70:30 v/v) and avoid prolonged exposure to ambient oxygen .
  • Monitor degradation via periodic TLC or HPLC to ensure <5% impurity over 72 hours .

Q. How can cross-reactivity with non-target amino acids be minimized during sequencing?

  • Pre-treat samples with selective blocking agents (e.g., iodoacetamide for cysteine) to reduce interference .
  • Optimize gradient elution protocols in HPLC: Start with low organic solvent (5% acetonitrile) to retain polar residues, then increase to 95% for arginine elution .
  • Use UV spectral correlation coefficients (>0.98) to distinguish arginine from co-eluting peaks .

Methodological Challenges and Solutions

Q. How should researchers design experiments to account for batch-to-batch variability?

  • Source USP-certified reference standards (e.g., USP Arginine Hydrochloride RS) for calibration .
  • Perform accelerated stability testing (40°C/75% RH for 14 days) to assess lot consistency .
  • Include internal standards (e.g., deuterated arginine) in mass spectrometry workflows to normalize variability .

Q. What ethical and reporting standards apply to preclinical studies using this compound?

  • Adhere to NIH guidelines for experimental rigor: Document animal/cell line sources, sample sizes, and statistical methods (e.g., ANOVA for sequence data) .
  • Maintain a preclinical checklist to ensure reproducibility, including reagent storage conditions and instrument calibration logs .
  • Use version-controlled data repositories (e.g., Zenodo) to archive raw chromatograms and spectra .

Data Analysis and Interpretation

Q. How can low signal-to-noise ratios in PTH-arginine detection be improved?

  • Enhance sensitivity using post-column derivatization with fluorescamine or ninhydrin .
  • Apply chemometric tools (e.g., wavelet transforms) to deconvolute overlapping peaks in noisy chromatograms .
  • Validate detection limits via serial dilution assays (typical LOD: 0.1–0.5 pmol/µL) .

Q. What statistical approaches are recommended for analyzing sequencing reproducibility?

  • Use intraclass correlation coefficients (ICC) to assess inter-run consistency .
  • Perform multivariate analysis (e.g., PCA) to identify sources of variability (e.g., temperature fluctuations) .
  • Report confidence intervals for residue identification probabilities (e.g., 95% CI for retention time ±0.2 min) .

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